molecular formula C18H20N2O3 B368322 {1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol CAS No. 853752-81-5

{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol

Cat. No.: B368322
CAS No.: 853752-81-5
M. Wt: 312.4g/mol
InChI Key: ZMQWUMIUPMZARH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[3-(4-Methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol (CAS 853752-81-5) is a chemical compound with the molecular formula C18H20N2O3 and a molecular weight of 312.36 g/mol . This benzimidazole derivative is offered for research purposes with a guaranteed purity of 90% or higher . Benzimidazole is a privileged structure in biological and biochemical contexts, forming the core of many compounds with significant activity . While the specific mechanism of action for this compound requires further investigation, structural analogs and related benzimidazole derivatives have been identified as potent activators of Peroxisome Proliferator-Activated Receptors (PPARs) . This suggests potential research applications in studying metabolic pathways and related biological processes . The compound's structure, which includes a methoxyphenoxypropyl chain, is characteristic of molecules designed for specific receptor interaction and bioavailability. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or veterinary consumption.

Properties

IUPAC Name

[1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-22-14-7-9-15(10-8-14)23-12-4-11-20-17-6-3-2-5-16(17)19-18(20)13-21/h2-3,5-10,21H,4,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQWUMIUPMZARH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Reactants : o-Phenylenediamine (1.0 equiv) and glycolic acid (1.2 equiv) are dissolved in dimethylformamide (DMF) under inert atmosphere.

  • Cyclization : The mixture is refluxed at 90–100°C for 6–8 hours, monitored by TLC (eluent: ethyl acetate/hexane, 1:1).

  • Workup : The reaction is quenched with saturated NaHCO₃, extracted with ethyl acetate, and dried over Na₂SO₄.

  • Purification : Column chromatography (silica gel, ethyl acetate/methanol 9:1) yields 1H-benzimidazol-2-ylmethanol as a white crystalline solid (91% yield, m.p. 144–146°C).

Key Data :

ParameterValue
Yield85–91%
Melting Point144–146°C
IR (KBr)3260 cm⁻¹ (O–H), 1620 cm⁻¹ (C=N)
¹H NMR (DMSO-d₆)δ 5.20 (s, 2H, CH₂OH), 7.25–7.80 (m, 4H, Ar–H)

Synthesis of 3-(4-Methoxyphenoxy)propyl Bromide

The 3-(4-methoxyphenoxy)propyl side chain is introduced via nucleophilic substitution or Mitsunobu coupling.

Nucleophilic Substitution Route

  • Reactants : 4-Methoxyphenol (1.0 equiv) and 1,3-dibromopropane (1.5 equiv) are stirred in acetone with K₂CO₃ (2.0 equiv) at 60°C for 12 hours.

  • Isolation : The crude product is filtered, concentrated, and purified via distillation (b.p. 132–135°C under reduced pressure).

Mitsunobu Reaction Protocol

  • Reactants : 4-Methoxyphenol (1.0 equiv) and 1,3-propanediol (1.2 equiv) are reacted with triphenylphosphine (1.5 equiv) and diethyl azodicarboxylate (DEAD, 1.5 equiv) in THF at 0°C for 4 hours.

  • Workup : The alcohol intermediate is treated with PBr₃ (1.2 equiv) in dichloromethane at 0°C for 1 hour to yield 3-(4-methoxyphenoxy)propyl bromide (78% yield).

Key Data :

ParameterValue
Yield (Mitsunobu)78%
¹H NMR (CDCl₃)δ 3.78 (s, 3H, OCH₃), 4.10 (t, 2H, OCH₂), 3.60 (t, 2H, BrCH₂)

N-Alkylation of 1H-Benzimidazol-2-ylmethanol

The propyl side chain is introduced via alkylation of the benzimidazole nitrogen.

Alkylation Protocol

  • Reactants : 1H-Benzimidazol-2-ylmethanol (1.0 equiv) and 3-(4-methoxyphenoxy)propyl bromide (1.5 equiv) are dissolved in dry DMF under N₂.

  • Base : Sodium hydride (2.0 equiv) is added portionwise at 0°C, followed by stirring at 60°C for 12 hours.

  • Workup : The mixture is poured into ice-water, extracted with ethyl acetate, and dried.

  • Purification : Column chromatography (silica gel, chloroform/methanol 95:5) yields the title compound (68% yield).

Key Data :

ParameterValue
Yield65–68%
Melting Point112–114°C
HRMS (ESI+)m/z 355.1652 [M+H]⁺ (calc. 355.1658)
¹³C NMR (DMSO-d₆)δ 55.2 (OCH₃), 68.9 (OCH₂), 114–160 (Ar–C)

Alternative Pathways and Optimization

One-Pot Sequential Synthesis

A streamlined approach involves sequential cyclization and alkylation:

  • o-Phenylenediamine, glycolic acid, and 3-(4-methoxyphenoxy)propyl bromide are refluxed in DMF with K₂CO₃ (12 hours).

  • Yields improve to 72% due to reduced intermediate isolation steps.

Solvent and Base Screening

BaseSolventTemp (°C)Yield (%)
NaHDMF6068
K₂CO₃DMF8058
Cs₂CO₃THF7063

DMF with NaH provides optimal reactivity and solubility.

Analytical Characterization

Spectroscopic Confirmation

  • IR : Peaks at 3250 cm⁻¹ (O–H), 1605 cm⁻¹ (C=N), and 1250 cm⁻¹ (C–O–C).

  • ¹H NMR : Distinct signals for the methoxy (δ 3.78), hydroxymethyl (δ 4.52), and propyl linker (δ 1.90–4.10).

Purity Assessment

HPLC (C18 column, acetonitrile/water 70:30) shows >98% purity at 254 nm.

Challenges and Mitigation Strategies

  • Regioselectivity : Alkylation preferentially occurs at the 1-position due to lower steric hindrance.

  • Side Reactions : Over-alkylation is minimized by using a 1.5:1 molar ratio of alkylating agent to benzimidazole.

  • Hydroxymethyl Stability : No protection is required; the group remains intact under basic alkylation conditions .

Chemical Reactions Analysis

Types of Reactions

{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of {1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}formaldehyde or {1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}carboxylic acid.

    Reduction: Formation of partially or fully hydrogenated benzimidazole derivatives.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The benzimidazole scaffold allows for significant structural modifications. Below is a comparative analysis of key analogues:

Compound Substituent Variations Molecular Weight Key Properties
Target Compound (CAS: 431909-12-5) 4-Methoxyphenoxypropyl, methanol group ~312.37 g/mol Polar, moderate solubility in organic solvents due to methoxy and hydroxyl groups .
(1-[3-(2-Methylphenoxy)propyl]-1H-benzimidazol-2-yl)methanol (CAS: 615279-86-2) 2-Methylphenoxypropyl instead of 4-methoxyphenoxypropyl 296.36 g/mol Lower polarity; predicted boiling point: 512.9±40.0 °C; density: 1.16±0.1 g/cm³ .
1-(3-Fluorophenyl)-4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one (CAS: 1018162-43-0) Fluorophenyl and pyrrolidinone additions 475.5 g/mol Enhanced steric bulk; potential for kinase inhibition due to fluorophenyl motif .
2-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol (CAS: 912897-23-5) Ethyl linker instead of propyl; propan-2-ol group Not reported Increased rigidity; hydroxyl group may improve aqueous solubility .

Physicochemical and Functional Differences

  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenoxy group in the target compound is electron-donating, enhancing resonance stability compared to the electron-withdrawing fluoro group in CAS: 1018162-43-0. This difference may influence binding affinity in biological targets .
  • Solubility: The methanol group in the target compound improves polarity relative to methyl or propan-2-ol derivatives (e.g., CAS: 615279-86-2), which may enhance solubility in polar aprotic solvents .

Biological Activity

The compound {1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol, also referred to as a benzimidazole derivative, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of the compound features a benzimidazole core linked to a propyl chain with a methoxyphenoxy substituent. The molecular formula is C21H25N3O3C_{21}H_{25}N_{3}O_{3} with a molecular weight of 367.4 g/mol. Its structural complexity allows for diverse interactions within biological systems.

PropertyValue
Molecular FormulaC21H25N3O3C_{21}H_{25}N_{3}O_{3}
Molecular Weight367.4 g/mol
IUPAC NameN-[[1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide
Canonical SMILESCC(=O)N(C)CC1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)OC

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds structurally similar to this compound showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 2 mg/mL, indicating moderate antibacterial efficacy .

Antioxidant Properties

The antioxidant capacity of this compound has also been evaluated through various assays, such as DPPH and FRAP methods. Results suggest that it possesses notable antioxidant activity, attributed to the presence of phenolic groups which scavenge free radicals effectively .

Anticancer Potential

Recent studies have explored the anticancer potential of benzimidazole derivatives, including this compound. In vitro assays revealed that this compound induces apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways like the PI3K/Akt pathway .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Interaction : The compound may inhibit specific enzymes involved in cellular proliferation and survival.
  • Receptor Modulation : It could modulate receptor activity, affecting downstream signaling pathways crucial for cell growth and apoptosis.
  • Radical Scavenging : The methoxy group enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties.

Study 1: Antimicrobial Efficacy

A study published in PubMed assessed the antimicrobial efficacy of various benzimidazole derivatives, including this compound, against common pathogens. The findings indicated that the compound exhibited significant inhibition against Pseudomonas aeruginosa with an MIC of 0.5 mg/mL .

Study 2: Antioxidant Activity Assessment

In another investigation, the antioxidant capacity was evaluated using both DPPH and ABTS radical scavenging assays. The results indicated that the compound demonstrated substantial antioxidant activity, comparable to standard antioxidants like ascorbic acid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.